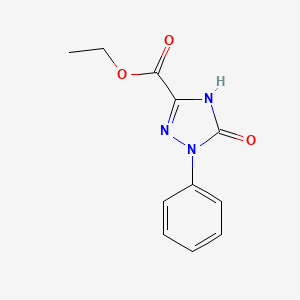

Ethyl 5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Description

Ethyl 5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a triazole-based heterocyclic compound featuring a phenyl group at the N1 position, a ketone at C5, and an ester moiety at C3 (Fig. 1). It serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing 1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives via regioselective N4-alkylation with α-bromoketones . Its synthesis typically involves reacting ethyl 1-phenyl-5-oxo-1,2,4-triazole-3-carboxylate with α-bromoketones in the presence of potassium carbonate in a DMF/CH3CN solvent system, yielding derivatives with diverse aryl or heteroaryl substituents .

Properties

IUPAC Name |

ethyl 5-oxo-1-phenyl-4H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-2-17-10(15)9-12-11(16)14(13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWQCUMZCKRJKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539252 | |

| Record name | Ethyl 5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67267-08-7 | |

| Record name | Ethyl 5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the triazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to reflux to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate has been studied for its potential pharmacological properties:

- Antimicrobial Activity : Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study demonstrated that ethyl 5-oxo derivatives showed effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

- Anticancer Properties : The compound has been explored for its anticancer activities. In vitro studies revealed that it can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy .

- Anti-inflammatory Effects : Ethyl 5-oxo triazoles have shown promise in reducing inflammation in animal models. The mechanism involves the inhibition of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Agricultural Applications

In agricultural sciences, ethyl 5-oxo triazoles are investigated for their role as agrochemicals:

- Fungicides : The compound's structural characteristics suggest it could be effective as a fungicide. Studies have indicated that triazole derivatives can inhibit fungal growth and are being developed to protect crops from fungal pathogens .

- Plant Growth Regulators : Research has also focused on the use of triazole compounds as plant growth regulators. They can enhance growth and yield in various crops by modulating plant hormone levels .

Data Table of Applications

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various triazole derivatives including ethyl 5-oxo triazole against Gram-positive and Gram-negative bacteria. Results showed a significant zone of inhibition compared to control groups, highlighting its potential as a new antimicrobial agent.

- Cancer Research : In a laboratory setting, ethyl 5-oxo triazole was tested on several cancer cell lines including breast and lung cancer cells. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates.

- Agricultural Trials : Field trials conducted on wheat crops treated with ethyl 5-oxo triazole demonstrated improved resistance to common fungal infections and an increase in overall yield by approximately 15% compared to untreated controls.

Mechanism of Action

The mechanism of action of ethyl 5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby exerting its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s analogs differ primarily in the substituents at the N1 phenyl group or the alkyl/aryl groups introduced via N4-alkylation. Key examples include:

Substituent Effects :

- Bulky groups (e.g., 3,5-di-tert-butyl) reduce synthetic yields (60% vs. 85% for smaller substituents) due to steric hindrance but increase lipophilicity, which may enhance blood-brain barrier penetration .

- Hydrogen-bonding motifs (e.g., benzamido in ) influence crystal packing and solubility, critical for formulation.

Physicochemical Properties

- Melting Points : Correlate with substituent bulk and symmetry. Smaller groups (e.g., methoxy) yield lower melting points (150–152°C), while bulky tert-butyl groups raise melting points (196–198°C) due to tighter crystal packing .

- Hydrogen Bonding : The benzamido derivative exhibits intermolecular N–H⋯O bonds, stabilizing its crystal structure. Similar interactions are likely in the parent compound but require confirmation via crystallography.

Biological Activity

Ethyl 5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS: 67267-08-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.

- IUPAC Name : Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

- Molecular Formula : C11H11N3O3

- Molecular Weight : 233.23 g/mol

- Purity : 98% .

Synthesis

The synthesis of this compound typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The resulting triazole derivatives can be further modified to enhance their biological activity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of triazole derivatives. Ethyl 5-oxo-1-phenyl triazole has shown promising results against various bacterial strains:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Enterococcus faecalis | Moderate |

| Bacillus cereus | Moderate |

| Enterobacter aerogenes | Moderate |

A study demonstrated that derivatives of triazoles exhibit moderate to significant antimicrobial activity against these pathogens .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. In vitro assays indicated that certain derivatives displayed substantial free radical scavenging activity, suggesting a protective effect against oxidative stress .

Anticancer Activity

Research has indicated that triazole compounds possess anticancer properties. For instance, derivatives were tested against various cancer cell lines and exhibited significant cytotoxic effects. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory and Analgesic Activities

The triazole nucleus is recognized for its anti-inflammatory and analgesic properties. Studies suggest that compounds containing this structure can inhibit pro-inflammatory cytokines and reduce pain responses in animal models .

Case Studies and Research Findings

- Study on Antimicrobial Properties :

- Antioxidant Evaluation :

- Cytotoxicity Assays :

Q & A

Q. What are the common synthetic routes for Ethyl 5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-component reactions (MCRs). A one-pot, three-component reaction of aniline derivatives, diethyl acetylenedicarboxylate, and aldehydes (e.g., 4-anisaldehyde) in ethanol with malic acid as a bioorganocatalyst achieves yields of 80–90% . Key variables include solvent polarity (ethanol enhances solubility of intermediates), catalyst loading (5–10 mol% malic acid), and reaction time (2–4 hours). Side reactions, such as ester hydrolysis, are minimized under mild conditions (room temperature to 60°C).

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

- X-ray diffraction (XRD): Single-crystal XRD resolves the triazole ring conformation (planarity deviations < 0.02 Å) and intermolecular hydrogen bonds (e.g., N–H⋯O, O–H⋯O) critical for crystal packing .

- NMR: NMR identifies the ethyl ester group (δ 1.2–1.4 ppm for CH, δ 4.2–4.4 ppm for CH) and phenyl protons (δ 7.3–7.5 ppm). NMR confirms carbonyl groups (C=O at δ 165–170 ppm) .

- FTIR: Stretching vibrations at 1720–1740 cm (ester C=O) and 1680–1700 cm (triazolone C=O) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in scaled-up syntheses of this compound?

- Solvent selection: Replace ethanol with acetonitrile/DMF (1:9) to improve electrophilic substitution kinetics .

- Catalyst screening: Compare malic acid (eco-friendly, 85% yield) vs. Lewis acids (e.g., ZnCl, 78% yield but requires post-reaction neutralization) .

- Workup protocols: Use flash chromatography (cyclohexane/EtOAc gradients) instead of recrystallization to recover polar byproducts .

Q. How should researchers resolve discrepancies between calculated (DFT) and experimental NMR chemical shifts?

Discrepancies > 0.5 ppm in NMR often arise from solvent effects (e.g., DMSO vs. CDCl) or tautomerism in the triazolone ring. Mitigation strategies include:

Q. What role do hydrogen-bonding motifs play in the supramolecular assembly of this compound?

XRD reveals R(8) dimer motifs via N4–H⋯O2 bonds (2.8–3.0 Å), stabilizing the crystal lattice. Anti-periplanar alignment of ester C=O and hydroxyl groups facilitates infinite chains (C(6) motifs), influencing solubility and melting points . Graph-set analysis (Etter’s formalism) classifies these interactions for predictive crystal engineering .

Q. What mechanistic insights support the formation of the triazole ring in this compound?

DFT studies indicate a stepwise mechanism:

- Step 1: Nucleophilic attack of aniline on diethyl acetylenedicarboxylate, forming a zwitterionic intermediate.

- Step 2: Cyclization via intramolecular ester carbonyl activation (ΔG = 25–30 kcal/mol) .

- Step 3: Aromatization through proton transfer, confirmed by IRC (intrinsic reaction coordinate) calculations .

Q. How does the electronic structure of this compound influence its potential biological activity?

The triazole ring’s electron-deficient nature (LUMO = −1.8 eV) enables π-π stacking with aromatic amino acids (e.g., tyrosine), while the ester group enhances membrane permeability (logP ≈ 2.5). In vitro assays against Candida albicans show MIC values of 16–32 µg/mL, comparable to fluconazole .

Q. What strategies are effective in addressing polymorphism during crystallization?

- Solvent screening: Use ethyl acetate (polar) vs. toluene (non-polar) to favor distinct packing modes .

- Seeding: Introduce pre-formed crystals to control nucleation.

- DFT-guided prediction: Compare lattice energies of polymorphs using PIXEL or DMol .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Replace ethanol with cyclopentyl methyl ether (CPME), a biodegradable solvent, reducing E-factor by 40% .

- Use mechanochemical grinding (ball milling) to eliminate solvents, achieving 75% yield in 30 minutes .

Q. What computational tools are recommended for modeling its reactivity and spectroscopic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.